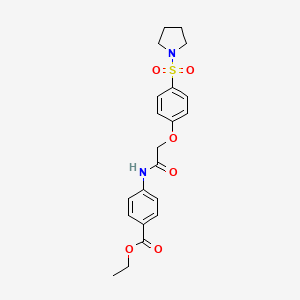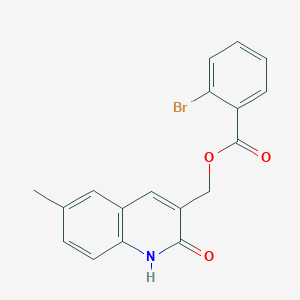
ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate, also known as EPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. EPB is a member of the benzoate family and is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mécanisme D'action
Ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate works by inhibiting the activity of a protein called tubulin, which is involved in cell division. By preventing tubulin from functioning properly, ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate can prevent cancer cells from dividing and growing. Additionally, ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has been shown to have antioxidant activity, which may help protect cells from damage caused by free radicals. Additionally, ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a consistent purity. Additionally, ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has been extensively studied, and its mechanisms of action are well-understood. However, ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate also has some limitations. It is relatively expensive compared to other compounds, and its solubility in water is limited, which can make it difficult to use in certain experiments.
Orientations Futures
Ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has many potential future directions for research. One area of interest is the development of new cancer therapies based on ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate. Researchers are also interested in exploring the potential of ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate for the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has potential applications in material science, particularly in the development of new polymers and coatings.
Méthodes De Synthèse
The synthesis of ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate involves several steps, starting with the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with ethyl 2-bromoacetate in the presence of a base. This reaction results in the formation of ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetate, which is then treated with sodium hydroxide to form ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate.
Applications De Recherche Scientifique
Ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has been studied extensively for its potential applications in medicine, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, ethyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
ethyl 4-[[2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-2-28-21(25)16-5-7-17(8-6-16)22-20(24)15-29-18-9-11-19(12-10-18)30(26,27)23-13-3-4-14-23/h5-12H,2-4,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCVJZXXTIMWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686216.png)

